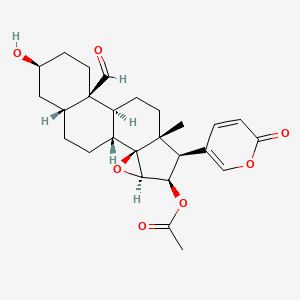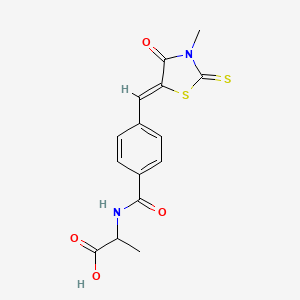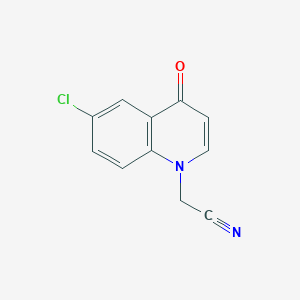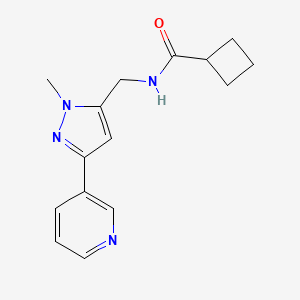![molecular formula C10H7ClF2O3 B2450177 (2E)-3-[5-chloro-2-(difluoromethoxy)phenyl]prop-2-enoic acid CAS No. 1329166-85-9](/img/structure/B2450177.png)
(2E)-3-[5-chloro-2-(difluoromethoxy)phenyl]prop-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-3-[5-chloro-2-(difluoromethoxy)phenyl]prop-2-enoic acid, also known as Diflunisal, is a nonsteroidal anti-inflammatory drug (NSAID) that is used to treat pain and inflammation. Diflunisal is a derivative of salicylic acid and was first synthesized in the 1960s. It has been used clinically since the 1980s and has been found to be effective in treating various types of pain, including osteoarthritis, rheumatoid arthritis, and menstrual pain.
Aplicaciones Científicas De Investigación
Structural and Spectroscopic Investigations
- X-ray Crystallography and Spectroscopy : The structural properties of compounds similar to (2E)-3-[5-chloro-2-(difluoromethoxy)phenyl]prop-2-enoic acid have been extensively studied using X-ray crystallography and spectroscopic methods. These studies provide insights into the molecular structure, interactions, and stabilization forces within the crystal lattice of such compounds (Venkatesan et al., 2016).
Nonlinear Optical Properties
- Hyperpolarizability Analysis : Research on related prop-2-enoic acid derivatives has shown significant potential in nonlinear optical (NLO) properties. For example, the study of (2E)-3-(3-chlorophenyl)prop-2-enoic anhydride revealed high hyperpolarizability, indicating its usefulness in future NLO applications (Mary et al., 2014).
Synthesis and Drug Potential
- Synthesis and Potential as Antileukotrienic Agents : The synthesis and evaluation of similar compounds have demonstrated potential in drug development, particularly as antileukotrienic agents. Such studies involve exploring the synthesis under specific conditions and evaluating biological activities like antiplatelet activity (Jampílek et al., 2004).
Molecular Conformation and Stability
- Conformational and Stability Analysis : Density functional theory has been used to investigate the conformational behavior and structural stability of related compounds. This kind of research aids in understanding the molecular conformation and stability, which is crucial for the development of new materials or drugs (Mary et al., 2014).
Bioactivity and DNA Interaction
- DNA Interaction and Biological Screening : Studies have also focused on the DNA binding properties and biological activity of similar compounds. This includes understanding their interaction with DNA and evaluating their potential in various biological screenings, like antioxidant and antitumor activities (Sirajuddin et al., 2015).
Electronic Properties for Solar Cell Applications
- Solar Cell Efficiency and Electronic Properties : The synthesis of compounds like 2-(cyano 3-(4-diphenylamino) phenyl) prop 2-enoic acid demonstrates their application in solar cell technology. The electronic properties, such as absorption spectrum and molar extinction coefficient, are critical for their use in dye-sensitized solar cells (Shanmugam et al., 2019).
Propiedades
IUPAC Name |
(E)-3-[5-chloro-2-(difluoromethoxy)phenyl]prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClF2O3/c11-7-2-3-8(16-10(12)13)6(5-7)1-4-9(14)15/h1-5,10H,(H,14,15)/b4-1+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHRACTNYZGBMOH-DAFODLJHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C=CC(=O)O)OC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)/C=C/C(=O)O)OC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClF2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-(3,5-Dimethylphenyl)-1-methyl-3-(1-methyl-2-oxopropyl)-7-phenyl-1,3,5-trihyd ro-4-imidazolino[1,2-h]purine-2,4-dione](/img/no-structure.png)
![N-(benzo[d][1,3]dioxol-5-yl)-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2450096.png)

![2-(4-Chlorophenoxy)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]acetamide](/img/structure/B2450102.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-fluorobenzamide](/img/structure/B2450104.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2450106.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2450114.png)

![1-(4-tert-butylphenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2450116.png)
![Methyl 7-chloro-5-propyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B2450117.png)